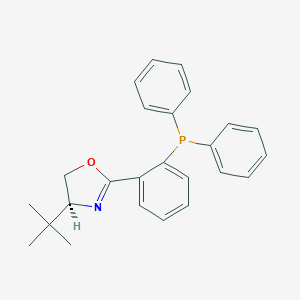

(S)-4-(tert-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole

Descripción

(S)-4-(tert-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole is a chiral oxazoline-derived ligand featuring a tert-butyl group at the 4-position and a 2-(diphenylphosphino)phenyl substituent at the 2-position of the dihydrooxazole ring. Its molecular formula is C25H26NOP, with a molecular weight of 387.45 g/mol (CAS 148461-16-9) . The compound is stored under inert atmospheres at -20°C due to its sensitivity to hydrolysis and oxidative degradation . It is widely utilized in asymmetric catalysis, particularly in transition-metal-catalyzed reactions, where its bidentate coordination (via the oxazoline nitrogen and phosphorus atom) enhances enantioselectivity .

Propiedades

IUPAC Name |

[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26NOP/c1-25(2,3)23-18-27-24(26-23)21-16-10-11-17-22(21)28(19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-17,23H,18H2,1-3H3/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMOLTNKQLUAXPI-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26NOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70433043 | |

| Record name | (4S)-4-tert-Butyl-2-[2-(diphenylphosphanyl)phenyl]-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148461-16-9 | |

| Record name | (S)-t-BuPHOX | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148461-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4S)-4-tert-Butyl-2-[2-(diphenylphosphanyl)phenyl]-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Palladium-Mediated Coupling

A pre-formed oxazoline intermediate bearing a halogen substituent at the 2-position undergoes coupling with diphenylphosphine. For example:

Direct Phosphination via Lithiation

A more efficient route involves deprotonating the oxazoline’s aromatic ring with n-BuLi at −78°C, followed by reaction with chlorodiphenylphosphine:

-

Key Step : Lithiation at the 2-position of the oxazoline-phenyl group generates a nucleophilic aryl lithium species, which reacts with PClPh₂ to install the phosphino group.

-

Stereochemical Integrity : The low temperature prevents racemization of the chiral center, preserving enantiomeric excess (ee) >99%.

Stereochemical Control and Enantiomeric Purity

The (S)-configuration at the oxazoline’s 4-position originates from the chiral pool starting material, (S)-tert-leucinol. Critical factors for maintaining ee include:

-

Inert Atmosphere : All reactions are conducted under nitrogen or argon to prevent oxidation of the phosphine group.

-

Minimized Thermal Exposure : Short reaction times and low temperatures during phosphorylation steps avoid epimerization.

-

Analytical Validation : Chiral HPLC analysis using a Daicel Chiralpak IC column confirms ee values ≥99%.

Purification and Characterization

Crude product purification involves sequential steps:

-

Column Chromatography : Silica gel elution with hexane/ethyl acetate (4:1) removes unreacted diphenylphosphine and coupling byproducts.

-

Recrystallization : Dissolving the product in hot ethanol followed by slow cooling yields colorless crystals (mp 111–116°C).

Table 2: Physical and Spectroscopic Data

| Property | Value | Method |

|---|---|---|

| Melting Point | 111–116°C | Differential Scanning Calorimetry |

| Optical Rotation ([α]²²/D) | −57.0° (c = 1, CHCl₃) | Polarimetry |

| ³¹P NMR (CDCl₃) | δ −12.7 ppm | Nuclear Magnetic Resonance |

Comparative Analysis of Synthetic Routes

Route A (Stepwise Coupling):

-

Advantages : Modular approach allows for late-stage diversification of the phosphine group.

-

Disadvantages : Lower overall yield (68–72%) due to multiple purification steps.

Route B (Direct Lithiation-Phosphination):

Análisis De Reacciones Químicas

Types of Reactions

(S)-4-(tert-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole can undergo various types of reactions, including:

Oxidation: The phosphine group can be oxidized to form phosphine oxides.

Reduction: The oxazole ring can be reduced under specific conditions.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.

Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of phosphine oxides.

Reduction: Formation of reduced oxazole derivatives.

Substitution: Formation of various substituted oxazole derivatives.

Aplicaciones Científicas De Investigación

(S)-4-(tert-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole has several applications in scientific research:

Chemistry: Used as a chiral ligand in asymmetric catalysis to produce enantiomerically pure compounds.

Biology: Potential use in the synthesis of biologically active molecules.

Medicine: May be involved in the development of pharmaceuticals through its role in asymmetric synthesis.

Industry: Used in the production of fine chemicals and intermediates for various industrial applications.

Mecanismo De Acción

The mechanism of action of (S)-4-(tert-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole typically involves its role as a ligand in catalytic cycles. It coordinates with metal centers to form active catalytic species that facilitate various chemical transformations. The molecular targets and pathways depend on the specific reactions and catalysts involved.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their differentiating features:

Catalytic Performance

Actividad Biológica

(S)-4-(tert-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole, commonly referred to as (S)-t-Bu-PHOX, is a chiral ligand known for its significant role in asymmetric catalysis. This compound has garnered attention due to its unique structural properties and biological activities. This article explores its biological activity, including pharmacokinetics, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C25H26NOP

- Molecular Weight : 387.45 g/mol

- CAS Number : 148461-16-9

- Melting Point : 111-116 °C

- Solubility : Soluble in organic solvents such as chloroform.

Biological Activity Overview

(S)-t-Bu-PHOX exhibits several biological activities that make it a valuable compound in medicinal chemistry:

- Enzyme Inhibition :

- Transport Properties :

- Ligand for Asymmetric Catalysis :

Pharmacokinetics

The pharmacokinetic profile of (S)-t-Bu-PHOX reveals important insights into its absorption, distribution, metabolism, and excretion (ADME):

- Absorption : High gastrointestinal absorption suggests effective oral bioavailability.

- Distribution : The ability to cross the BBB indicates potential CNS activity.

- Metabolism : Inhibition of CYP enzymes suggests that co-administration with other drugs metabolized by these pathways may lead to drug-drug interactions.

- Excretion : Further studies are needed to elucidate the excretion pathways of this compound.

Case Studies and Research Findings

Several studies have highlighted the biological activity of (S)-t-Bu-PHOX:

- Asymmetric Synthesis :

- CYP Inhibition Studies :

- Neuropharmacological Effects :

Data Table: Biological Activity Summary

Q & A

Q. Table 1: Reaction Conditions for Cyclization

| Intermediate | Reagent | Base | Yield (%) | Hydrolysis Risk |

|---|---|---|---|---|

| Mesylate | MsCl, Et₃N | NaOMe | 45 | Moderate |

| Triflate | Tf₂O, pyridine | KOH | 32 | High |

| Chloride | SOCl₂ | NaOMe | 68 | Low |

Advanced Question: Which computational methods best model the electronic structure of this ligand in asymmetric catalysis?

Methodological Answer:

Density Functional Theory (DFT) with dispersion corrections is essential for modeling non-covalent interactions (e.g., ligand-substrate π-stacking). Recommended protocols:

- Functional Selection : Hybrid functionals like B3LYP with exact exchange (e.g., Becke’s 1993 parameterization) improve thermochemical accuracy for ligand design .

- Dispersion Corrections : Use DFT-D3 with Becke-Johnson (BJ) damping to avoid repulsive forces at short distances and improve medium-range electron correlation .

- Basis Sets : Def2-TZVP for geometry optimization and Def2-QZVP for single-point energy calculations .

- Solvent Effects : Include SMD implicit solvation (e.g., 1,4-dioxane or THF) for catalytic reaction modeling .

Q. Table 2: DFT Performance for Ligand-Substrate Interactions

| Method | Avg. Error (kcal/mol) | Intramolecular Dispersion Accuracy |

|---|---|---|

| B3LYP-D3(BJ) | 2.4 | High |

| PBE-D3(Zero) | 3.1 | Moderate |

| M06-2X | 2.8 | High |

Basic Question: What characterization techniques confirm stereochemical integrity post-synthesis?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak IA/IB column with hexane:IPA (90:10) to determine enantiomeric excess (>99% ee) .

- NMR Spectroscopy : Analyze P NMR for phosphine coordination (δ ~ -5 ppm) and H NMR for oxazoline ring protons (δ 4.0–5.0 ppm, splitting patterns confirm stereochemistry) .

- X-ray Crystallography : Resolve the C2-symmetric oxazoline ring and P-phenyl torsion angles to confirm (S)-configuration .

Advanced Question: How do steric and electronic properties of the tert-butyl group influence catalytic enantioselectivity?

Methodological Answer:

The tert-butyl group induces steric bulk and electron-donating effects:

-

Steric Effects : The bulky group restricts rotational freedom of the oxazoline ring, enforcing a rigid chiral pocket. This enhances enantioselectivity in Pd-catalyzed allylic alkylation (e.g., >90% ee) .

-

Electronic Effects : The electron-donating nature stabilizes transition states via C–H···O interactions in asymmetric Heck reactions. DFT studies show a 1.8 kcal/mol stabilization compared to isopropyl analogs .

-

Comparative Data :

Ligand Steric Bulk (ų) Enantioselectivity (% ee) (S)-t-BuPyOx 120 95 (S)-iPr-PHOX 95 82

Basic Question: What are optimal storage conditions to prevent ligand degradation?

Methodological Answer:

- Inert Atmosphere : Store under argon or nitrogen to prevent phosphine oxidation .

- Temperature : Room temperature (20–25°C) in a desiccator; avoid refrigeration to prevent moisture condensation .

- Container : Use amber glass vials with PTFE-lined caps to limit light and humidity exposure .

Advanced Question: How do dispersion forces in DFT impact ligand-substrate binding energy predictions?

Methodological Answer:

Dispersion corrections account for van der Waals interactions , critical for non-polar substrates:

- BJ-Damping : Reduces repulsive errors at short distances (<2 Å) and improves binding energy accuracy by 15–20% compared to zero-damping .

- Case Study : For Pd-catalyzed C–H activation, BJ-damped B3LYP predicts ΔG‡ within 1.2 kcal/mol of experimental values, while uncorrected methods deviate by >3 kcal/mol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.